![molecular formula C₁₈H₁₆O₆ B1145569 Pinobanksin 3-O-propanoate CAS No. 126394-70-5](/img/structure/B1145569.png)
Pinobanksin 3-O-propanoate
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Overview
Description
Pinobanksin 3-O-propanoate is a natural compound primarily found in the plant family Cycadaceae . It is an ester compound, with its molecular structure containing pinobanksin and propanoate groups . This compound has been identified in various sources, including plants, propolis, and honey . It has shown significant pharmacological activities in research, including anti-inflammatory, antioxidant, antitumor, and antibacterial effects .
Scientific Research Applications
Antiproliferative and Apoptotic Effects in Cancer Cells : Pinobanksin 3-O-propanoate has shown potential in inducing apoptosis and inhibiting the proliferation of cancer cells. Alday et al. (2015) demonstrated that pinobanksin and its ester derivatives, including pinobanksin 3-O-propanoate, have antiproliferative activity on B-cell lymphoma cancer cell line M12.C3.F6 through apoptosis induction. This suggests its potential use in cancer treatment (Alday et al., 2015).
Cytotoxicity against Pancreatic Cancer Cells : Li et al. (2011) found that derivatives of pinobanksin, including pinobanksin 3-O-propanoate, exhibited cytotoxic activity against PANC-1 human pancreatic cancer cells in nutrient-deprived conditions, highlighting its potential as an anticancer agent (Li et al., 2011).
Antioxidant Properties : Pinobanksin 3-O-propanoate has been identified as a significant phenolic compound in propolis with notable antioxidant properties. Sun et al. (2015) revealed that pinobanksin-3-O-acetate, a closely related compound, was a characteristic compound of Beijing propolis, contributing to its strong antioxidant properties (Sun et al., 2015).
Antiangiogenic Effects : A study by Bang and Ahn (2021) on the antiangiogenic potential of pinobanksin suggests that it can inhibit angiogenesis by inducing apoptosis in endothelial cells. This research indicates the potential for pinobanksin in developing antiangiogenic therapies (Bang & Ahn, 2021).
Effect on Gene Expression in Cancer Cells : Zulibiy (2014) investigated the effects of propolis flavonoids, including pinobanksin-3-acetate (similar to pinobanksin 3-O-propanoate), on the expression of genes related to human colorectal cancer cell proliferation. This study provides insights into the molecular mechanisms by which propolis flavonoids may inhibit cancer cell growth (Zulibiy, 2014).
Safety And Hazards
properties
IUPAC Name |
[(2R,3R)-5,7-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-3-yl] propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-2-14(21)24-18-16(22)15-12(20)8-11(19)9-13(15)23-17(18)10-6-4-3-5-7-10/h3-9,17-20H,2H2,1H3/t17-,18+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVRDRUFOJECRK-MSOLQXFVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@H]1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pinobanksin 3-O-propanoate |
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